Pseudoproto Pb Pseudoproto Pb Pseudoproto Pb is a natural product found in Trachycarpus fortunei and Trachycarpus wagnerianus with data available.
Brand Name: Vulcanchem
CAS No.: 102100-46-9
VCID: VC7831964
InChI: InChI=1S/C57H92O25/c1-21(20-72-51-43(67)41(65)38(62)33(18-58)78-51)8-11-31-22(2)35-32(77-31)17-30-28-10-9-26-16-27(12-14-56(26,6)29(28)13-15-57(30,35)7)76-55-50(82-53-45(69)40(64)37(61)24(4)74-53)47(71)49(34(19-59)79-55)81-54-46(70)42(66)48(25(5)75-54)80-52-44(68)39(63)36(60)23(3)73-52/h9,21,23-25,27-30,32-55,58-71H,8,10-20H2,1-7H3
SMILES: CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O
Molecular Formula: C57H92O25
Molecular Weight: 1177.3 g/mol

Pseudoproto Pb

CAS No.: 102100-46-9

Cat. No.: VC7831964

Molecular Formula: C57H92O25

Molecular Weight: 1177.3 g/mol

* For research use only. Not for human or veterinary use.

Pseudoproto Pb - 102100-46-9

Specification

CAS No. 102100-46-9
Molecular Formula C57H92O25
Molecular Weight 1177.3 g/mol
IUPAC Name 2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C57H92O25/c1-21(20-72-51-43(67)41(65)38(62)33(18-58)78-51)8-11-31-22(2)35-32(77-31)17-30-28-10-9-26-16-27(12-14-56(26,6)29(28)13-15-57(30,35)7)76-55-50(82-53-45(69)40(64)37(61)24(4)74-53)47(71)49(34(19-59)79-55)81-54-46(70)42(66)48(25(5)75-54)80-52-44(68)39(63)36(60)23(3)73-52/h9,21,23-25,27-30,32-55,58-71H,8,10-20H2,1-7H3
Standard InChI Key MOSQNTRCEDPVHL-UHFFFAOYSA-N
SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Pseudoproto Pb belongs to the steroidal glycoside class, featuring a steroid backbone conjugated with sugar moieties. Its molecular formula C57H92O25C_{57}H_{92}O_{25} corresponds to a molecular weight of 1177.4 g/mol (reported as 1177.33 g/mol in some sources, likely due to rounding differences) . The compound’s structural complexity arises from its aglycone core and oligosaccharide chain, which influence its solubility and bioactivity.

Table 1: Key Chemical Properties of Pseudoproto Pb

PropertyValueSource
CAS Number102100-46-9
Molecular FormulaC57H92O25C_{57}H_{92}O_{25}
Molecular Weight1177.4 g/mol
Purity≥98% (HPLC)
Physical DescriptionWhite to off-white powder
SolubilityDMSO, methanol, ethanol

Natural Occurrence and Phytochemical Context

Biological Sources

Pseudoproto Pb is predominantly isolated from the rhizomes of Paris yunnanensis, a plant traditionally used in Chinese medicine for its anti-inflammatory and antitumor properties . Comparative studies of Paris species, including P. polyphylla and P. vietnamensis, have revealed significant interspecies variability in steroidal glycoside profiles. For instance, UHPLC-QTOF-MS analyses identified 47 distinct compounds across Paris taxa, with Pseudoproto Pb serving as a chemotaxonomic marker for P. yunnanensis .

Biosynthetic Pathways

The biosynthesis of steroidal glycosides like Pseudoproto Pb involves enzymatic glycosylation of steroid aglycones. These pathways are influenced by ecological factors, explaining the chemical diversity observed among Paris species grown in different geographical regions .

Analytical Methods and Quality Control

UHPLC-QTOF-MS Profiling

Recent methodologies employing UHPLC-QTOF-MS have achieved high precision in quantifying steroidal glycosides. Intraday and interday precision tests for related compounds (e.g., PSI, PSII) showed relative standard deviations (RSD) of ≤2.98% and ≤2.83%, respectively . These techniques enable reliable differentiation of Paris species, ensuring the authenticity of Pseudoproto Pb extracts used in research.

Table 2: Precision Data for Steroidal Glycoside Analysis

CompoundIntraday RSD (%)Interday RSD (%)
PSI2.152.83
PSII2.982.56
PSVI1.891.92
PSVII2.012.14

Industrial and Research Applications

Reference Standard in Phytochemistry

Challenges and Future Directions

Synthesis and Scalability

Total synthesis of Pseudoproto Pb remains challenging due to its stereochemical complexity. Semi-synthetic approaches leveraging microbial glycosyltransferases may offer scalable production routes.

Mechanistic Studies

Elucidating Pseudoproto Pb’s molecular targets through proteomics and gene expression profiling could unlock novel therapeutic applications. Collaborative efforts between phytochemists and pharmacologists are essential to advance this field.

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